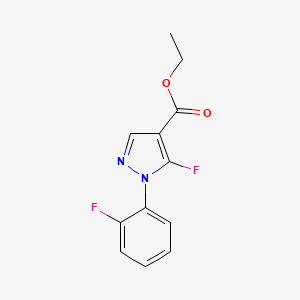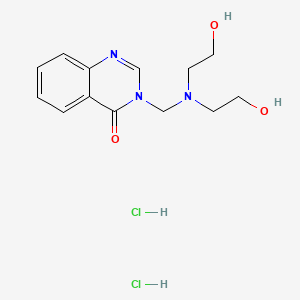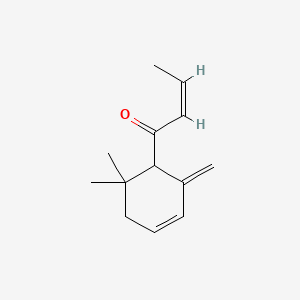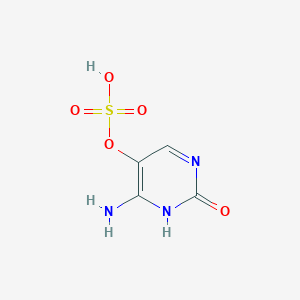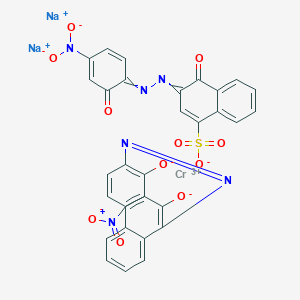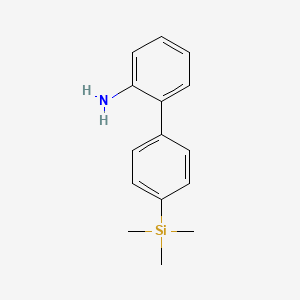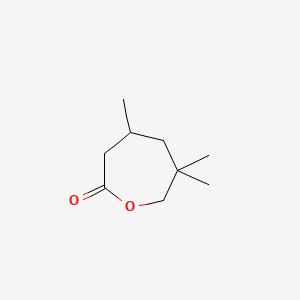
4,6,6-Trimethyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-Trimethyloxepan-2-one is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is also known by its CAS number 2549-57-7 . This compound is a lactone, specifically a derivative of oxepanone, and is characterized by the presence of three methyl groups attached to the oxepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-6-hydroxyhexanoic acid with an acid catalyst to induce lactonization, forming the oxepanone ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,6,6-Trimethyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and their derivatives.
Aplicaciones Científicas De Investigación
4,6,6-Trimethyloxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers .
Mecanismo De Acción
The mechanism of action of 4,6,6-Trimethyloxepan-2-one involves its interaction with various molecular targets. As a lactone, it can act as a reactive intermediate in biochemical pathways, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6,6-Trimethyl-4,5,6,7-tetrahydrooxepin-2(3H)-one
- 3,5,5-Trimethyl-6-hydroxyhexanoic acid 1,6-lactone
- β,δ,δ-trimethyl-ε-caprolactone
Uniqueness
4,6,6-Trimethyloxepan-2-one is unique due to its specific substitution pattern on the oxepane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials that require specific structural features .
Propiedades
Número CAS |
2549-57-7 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4,6,6-trimethyloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7-4-8(10)11-6-9(2,3)5-7/h7H,4-6H2,1-3H3 |
Clave InChI |
OSKVFHONCZMKCM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)OCC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



